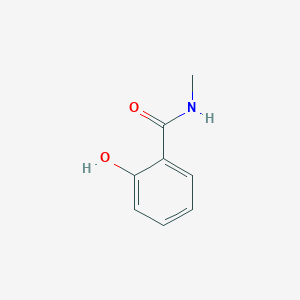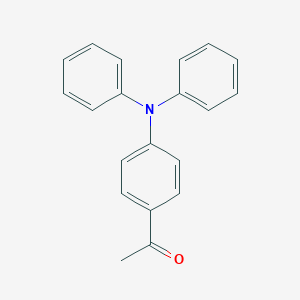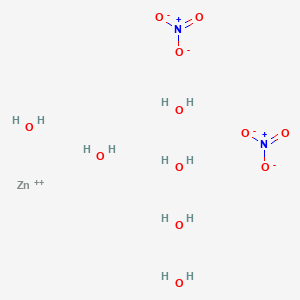
N-(N6-三氟乙酰-L-赖氨酰)-L-脯氨酸
描述
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a peptide analog that has been studied for its potential as a competitive inhibitor of enzymes such as angiotensin-converting enzyme (ACE). While the specific compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not directly mentioned in the provided papers, related compounds have been investigated for their inhibitory properties and could provide insight into the behavior of similar peptide analogs.
Synthesis Analysis
The synthesis of peptide analogs like N-(N6-Trifluoroacetyl-L-lysyl)-L-proline typically involves the formation of peptide bonds between amino acid residues. In the context of the provided papers, although the exact synthesis method for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not detailed, similar compounds have been synthesized and shown to be potent inhibitors of ACE. For example, N alpha-[(S)-1-carboxy-3-phenylpropyl]L-alanyl-L-proline and its L-lysyl-L-proline derivative have been synthesized and tested for their inhibitory effects on rabbit lung ACE .
Molecular Structure Analysis
The molecular structure of peptide analogs plays a crucial role in their ability to inhibit enzymes. The presence of specific functional groups, such as the trifluoroacetyl group in N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, can significantly affect the binding affinity to the target enzyme. The papers provided do not directly analyze the molecular structure of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, but they do suggest that the structure of the peptide bond and the side chains are important for the inhibitory activity .
Chemical Reactions Analysis
Peptide analogs can participate in various chemical reactions, particularly those involving their interaction with enzymes. The provided papers indicate that peptide analogs can form complexes with enzymes such as ACE, and the rate of association and dissociation of these complexes is critical for their inhibitory potency . The specific chemical reactions involving N-(N6-Trifluoroacetyl-L-lysyl)-L-proline are not described, but the principles of enzyme inhibition by peptide analogs are relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptide analogs, including solubility, stability, and pH-dependence, can influence their efficacy as enzyme inhibitors. The provided papers discuss the pH-dependent binding affinity of peptide inhibitors to ACE, suggesting that the protonation state of the inhibitor or ionizations on the enzyme can influence the binding affinity . Additionally, the use of L-proline as a catalyst in water for the synthesis of pyrazole derivatives indicates that the solubility and reactivity of proline derivatives in aqueous environments are favorable for certain chemical reactions .
科学研究应用
合成过程
N-(N6-三氟乙酰-L-赖氨酰)-L-脯氨酸可以通过特定的过程合成。吴建龙和唐敏华(2010)描述了一种方法,使用乙酸三氟乙酯(由乙醇和三氟乙酸形成)与L-赖氨酸反应,得到高产率和纯度的化合物(Wu Jian-long & Tang Minhua, 2010)。
在酶活性中的作用
涉及L-赖氨酸的酶活性,包括其羟基化,在生物过程中具有重要意义。Stehr等人(1999)探讨了L-赖氨酸N6-羟化酶突变对辅因子和底物赖氨酸亲和力的影响,表明脯氨酸在酶的结构和功能中起着关键作用(Stehr et al., 1999)。
肽核酸合成
G. Lowe和T. Vilaivan(1997)报告了制备二肽,包括脯氨酸的变体,用于合成新型肽核酸,展示了该化合物在高级生化合成中的实用性(Lowe & Vilaivan, 1997)。
酶抑制研究
该化合物已被研究用于抑制类似肽类似物,如血管紧张素转化酶,如Bull等人(1985)在其关于包括L-赖氨酰-L-脯氨酸衍生物的研究中所示(Bull et al., 1985)。
聚合物合成
在聚合物科学中,Gkikas等人(2011)展示了涉及L-脯氨酸的均聚物和共聚物的合成,这可能包括N-(N6-三氟乙酰-L-赖氨酰)-L-脯氨酸在材料科学中的应用(Gkikas et al., 2011)。
晶体学中的抗冻剂
L-脯氨酸,化合物的一个组成部分,已被用作蛋白质晶体学中的抗冻剂,如Pemberton等人(2012)所示,突出了其在低温下保存生物样本的潜力(Pemberton et al., 2012)。
对DNA和胶原合成的影响
在细胞模型中已经探讨了类似化合物对DNA和胶原合成的影响,如Rhaleb等人(2001)所示,他们研究了与所讨论化合物密切相关的N-乙酰-丝氨酰-天冬氨酰-赖氨酰-脯氨酸(Rhaleb et al., 2001)。
生物效应和机制
A. 刘和F. 杨(2023)回顾了Ac-SDKP的生物效应和机制,这是一种相关化合物,表明N-(N6-三氟乙酰-L-赖氨酰)-L-脯氨酸的潜在生物学和药理学相关性(Liu & Yang, 2023)。
赖氨酸类似物合成
Weber,Potier和Thierry(1999)开发了一种合成赖氨酸类似物的方法,包括涉及赖氨酰-脯氨酸序列的步骤,这可能与N-(N6-三氟乙酰-L-赖氨酰)-L-脯氨酸相关(Weber, Potier, & Thierry, 1999)。
安全和危害
作用机制
Target of Action
The primary target of the compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as (S)-1-((S)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid, is L-lysine cyclodeaminase . This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid.
Mode of Action
The compound acts as an inhibitor of L-lysine cyclodeaminase . It interacts with the enzyme, preventing it from catalyzing the conversion of L-lysine to other metabolites. This inhibition can lead to an accumulation of L-lysine and a decrease in the production of downstream metabolites.
Biochemical Pathways
The inhibition of L-lysine cyclodeaminase affects the L-lysine degradation pathway . This pathway is responsible for the breakdown of L-lysine into various metabolites. The inhibition of the enzyme can disrupt this pathway, leading to changes in the concentrations of these metabolites.
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The inhibition of L-lysine cyclodeaminase by N-(N6-Trifluoroacetyl-L-lysyl)-L-proline can lead to changes in cellular metabolism . These changes can affect various cellular processes, potentially leading to observable effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCUFZXUZRHSL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908320 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
CAS RN |
103300-89-6 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



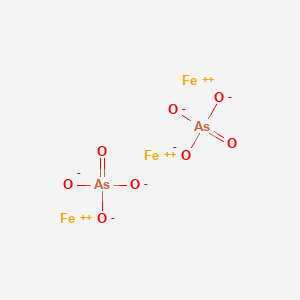
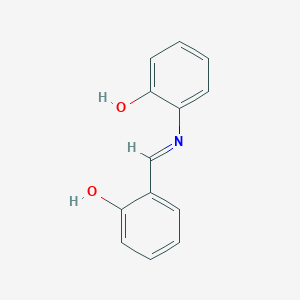
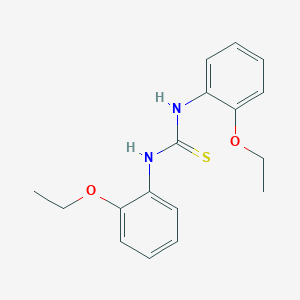
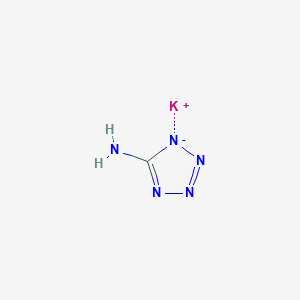


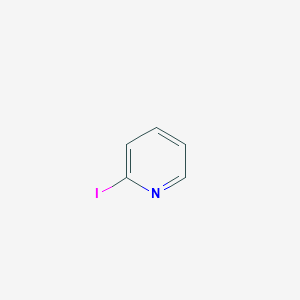

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)

